molecular formula C25H50NO8P B1164705 1-Palmitoyl-2-formylyl PC

1-Palmitoyl-2-formylyl PC

Cat. No.: B1164705
M. Wt: 523.6
InChI Key: AMDALQITIBLLFZ-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-formylyl PC is a formate-containing lysophospholipid. Its biological significance is unknown.

Properties

Molecular Formula

C25H50NO8P

Molecular Weight

523.6

InChI

InChI=1S/C25H50NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)31-21-24(32-23-27)22-34-35(29,30)33-20-19-26(2,3)4/h23-24H,5-22H2,1-4H3/t24-/m1/s1

InChI Key

AMDALQITIBLLFZ-XMMPIXPASA-N

SMILES

O=C(CCCCCCCCCCCCCCC)OC[C@@H](OC([H])=O)COP(OCC[N+](C)(C)C)([O-])=O

Synonyms

1-Palmitoyl-2-formylyl Phosphatidylcholine; PFPC

Origin of Product

United States

Structural Attributes and Classification of 1 Palmitoyl 2 Formylyl Pc

1-Palmitoyl-2-formylyl-sn-glycero-3-phosphocholine, commonly abbreviated as PFPC, is a specific type of lysophospholipid containing a formate (B1220265) group. glpbio.com It is classified as a phosphatidylcholine, a major class of phospholipids (B1166683) that are essential components of mammalian cell membranes. glpbio.com Structurally, PFPC is characterized by a glycerol (B35011) backbone, a palmitoyl (B13399708) group at the sn-1 position, a formylyl group at the sn-2 position, and a phosphocholine (B91661) head group attached to the sn-3 position.

Detailed Stereochemical Considerations of the Glycerol Backbone in Pfpc

The stereochemistry of the glycerol (B35011) backbone is a critical determinant of the biological function and recognition of phospholipids (B1166683). In PFPC, the glycerol backbone is designated as sn-glycero-3-phosphocholine, which refers to the specific stereochemical configuration of the molecule. The "sn" stands for stereospecific numbering. In this convention, the glycerol molecule is drawn in a Fischer projection with the secondary hydroxyl group on the left; the carbons are then numbered C-1, C-2, and C-3 from top to bottom. This specific arrangement is crucial for the interaction of PFPC with enzymes and receptors. nih.govnih.gov

The chirality of the glycerol backbone in phospholipids, such as the distinction between sn-glycerol-1-phosphate (B1203117) and sn-glycerol-3-phosphate, is fundamental to the structure of cellular membranes in different domains of life. nih.gov The specific sn-glycero-3-phosphate backbone of PFPC is synthesized in Eukarya and Bacteria by the enzyme sn-glycerol-3-phosphate dehydrogenase. nih.gov This stereospecificity influences how the molecule is metabolized and how it interacts with other biomolecules, which can have significant implications for its biological activity. nih.gov

Comparative Analysis of the Formate Moiety in Pfpc with Other Acyl Chains in Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs) are characterized by a single acyl chain at either the sn-1 or sn-2 position of the glycerol (B35011) backbone. The nature of this acyl chain, including its length and degree of saturation, significantly influences the biological activity of the LPC. nih.govnih.gov

PFPC is unique in that it possesses a formate (B1220265) group (-CHO) at the sn-2 position, which is the simplest possible acyl group. This distinguishes it from other common LPCs that have longer fatty acid chains at this position, such as palmitoyl (B13399708) (16:0), oleoyl (B10858665) (18:1), or arachidonoyl (20:4) groups. nih.gov The short and highly polar nature of the formate moiety in PFPC likely imparts distinct physical and chemical properties compared to LPCs with longer, more hydrophobic acyl chains. These differences can affect how the molecule inserts into cell membranes and its interaction with various enzymes and receptors. nih.gov

Feature1-Palmitoyl-2-formylyl PC (PFPC)1-Palmitoyl-sn-glycero-3-phosphocholine (B122882) (16:0 Lyso-PC)1-Oleoyl-sn-glycero-3-phosphocholine (18:1 Lyso-PC)
Acyl Chain at sn-2 Formyl group (-CHO)Hydroxyl group (-OH)Oleoyl group (C18:1)
Chain Length at sn-2 Very shortN/ALong
Polarity of sn-2 Moiety HighHighLower
Classification Formate-containing lysophospholipid glpbio.comLysophosphatidylcholine (B164491) medchemexpress.comlarodan.comcaymanchem.comLysophosphatidylcholine

Relationship of Pfpc to Oxidized Phosphatidylcholine Species

Proposed Mechanisms for the Endogenous Formation of Formate-Containing Lysophospholipids

The formation of PFPC likely involves the introduction of a formyl group onto a lysophospholipid precursor, specifically 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (lyso-PC). The source of this formyl group and the mechanism of its transfer are key areas of speculation.

One proposed mechanism involves the enzymatic formylation of lyso-PC. This would require a formyltransferase enzyme capable of utilizing a formyl group donor. Potential donors in mammalian cells could include 10-formyl-tetrahydrofolate, a key intermediate in one-carbon metabolism. An enzyme with specificity for both lyso-PC and a formyl donor would catalyze the formation of the formyl-ester bond at the sn-2 position.

Alternatively, non-enzymatic formation of PFPC under conditions of oxidative stress is another possibility. Oxidative processes can generate reactive oxygen species and other reactive molecules that could lead to the modification of lipids. It is conceivable that a precursor molecule could be oxidized to a formyl derivative, which is then incorporated into a lysophospholipid, or that a lysophospholipid itself is directly formylated through a reactive intermediate.

Another speculative pathway could involve the action of phospholipase A2 (PLA2) on a phosphatidylcholine species that already contains a formyl group at the sn-2 position. However, the origin of such a diacyl-formyl-phosphatidylcholine is itself unclear.

Speculative Enzymatic Activities Involved in the Biosynthesis of PFPC Precursors

The primary precursor for PFPC is 1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC). The biosynthesis of this precursor is well-established and follows the general pathways of phospholipid metabolism. nih.govaocs.org

The initial steps involve the synthesis of phosphatidic acid (PA), which serves as a central intermediate in the synthesis of many phospholipids. nih.gov This can occur through the acylation of glycerol-3-phosphate. nih.gov The subsequent steps to form phosphatidylcholine (PC) can proceed via the Kennedy pathway, which involves the conversion of choline (B1196258) to CDP-choline and its subsequent reaction with diacylglycerol. nih.govresearchgate.netnih.gov

The generation of 1-palmitoyl-lyso-PC from 1-palmitoyl-2-acyl-PC is primarily catalyzed by the action of phospholipase A2 (PLA2) enzymes. aai.orgresearchgate.net These enzymes hydrolyze the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and the corresponding lysophospholipid. researchgate.netacs.org The specificity of different PLA2 isoforms for particular fatty acids at the sn-2 position could influence the pool of lyso-PC available for subsequent formylation.

The table below summarizes the key enzymatic steps hypothesized to be involved in the generation of the PFPC precursor, 1-palmitoyl-lyso-PC.

Enzymatic Step Enzyme Class Substrate(s) Product(s) Cellular Location
Phosphatidic Acid SynthesisAcyltransferasesGlycerol-3-phosphate, Acyl-CoAPhosphatidic AcidEndoplasmic Reticulum, Mitochondria
Phosphatidylcholine SynthesisKennedy Pathway EnzymesDiacylglycerol, CDP-CholinePhosphatidylcholineEndoplasmic Reticulum
Lysophosphatidylcholine (B164491) GenerationPhospholipase A2 (PLA2)Phosphatidylcholine1-acyl-sn-glycero-3-phosphocholine (lyso-PC), Fatty AcidMembranes, Cytosol

Potential Catabolic Pathways and Enzymatic Degradation of 1-Palmitoyl-2-formylyl PC

The catabolism of PFPC is likely to involve the removal of the formyl group and the further degradation of the resulting lysophospholipid. The enzymatic machinery responsible for these processes is a subject of ongoing research.

A key enzyme in the degradation of PFPC would be a specific esterase or hydrolase capable of cleaving the formyl-ester bond at the sn-2 position. This would release formic acid and 1-palmitoyl-lyso-PC. The formic acid could then enter one-carbon metabolism, where it can be either detoxified or utilized in other biosynthetic pathways.

The resulting 1-palmitoyl-lyso-PC can be further metabolized through two primary routes:

Re-acylation: Lysophosphatidylcholine acyltransferases (LPCATs) can catalyze the transfer of a fatty acid from acyl-CoA to the free hydroxyl group at the sn-2 position of lyso-PC, reforming phosphatidylcholine. nih.gov This process is part of the Lands cycle and allows for the remodeling of phospholipid fatty acid composition. nih.gov

Degradation: Lysophospholipases can hydrolyze the remaining fatty acid from the sn-1 position of lyso-PC, yielding glycerophosphocholine and a free fatty acid. Glycerophosphocholine can be further broken down by a glycerophosphocholine phosphodiesterase into glycerol-3-phosphate and choline.

The following table outlines the speculative catabolic pathways for PFPC.

Enzymatic Step Enzyme Class Substrate(s) Product(s)
DeformylationEsterase / HydrolaseThis compound1-Palmitoyl-lyso-PC, Formic Acid
Re-acylationLysophosphatidylcholine Acyltransferase (LPCAT)1-Palmitoyl-lyso-PC, Acyl-CoAPhosphatidylcholine
DegradationLysophospholipase1-Palmitoyl-lyso-PCGlycerophosphocholine, Palmitic Acid
Further DegradationGlycerophosphocholine PhosphodiesteraseGlycerophosphocholineGlycerol-3-phosphate, Choline

Enzymatic Interconversions with Other Lysophospholipid Classes in Mammalian Systems

In mammalian systems, lysophospholipids are part of a dynamic network of interconversions that allow for the synthesis of a diverse range of phospholipid species. researchgate.netfoliamedica.bg It is plausible that PFPC could be a substrate for enzymes that interconvert it with other lysophospholipid classes.

One potential pathway for interconversion is through the action of phospholipase D (PLD). PLD can hydrolyze the phosphodiester bond of the headgroup, which in the case of PFPC would yield 1-palmitoyl-2-formylyl-phosphatidic acid and choline. nih.govmdpi.com This product could then be dephosphorylated to a diacylglycerol analog or serve as a precursor for other phosphatidic acid-derived signaling molecules.

Another possibility involves transacylation reactions. Enzymes with transacylase activity could potentially transfer the palmitoyl (B13399708) group from the sn-1 position of PFPC to another acceptor molecule, such as another lysophospholipid, generating a new phospholipid species and 2-formylyl-sn-glycero-3-phosphocholine. The metabolic fate of this latter molecule is unknown.

Furthermore, the headgroup of PFPC could theoretically be modified by enzymes such as phospholipase C (PLC), which would cleave the phosphocholine (B91661) headgroup to yield 1-palmitoyl-2-formylyl-glycerol. acs.org The biological significance and subsequent metabolism of such a product are yet to be determined.

These potential interconversions highlight the complexity of phospholipid metabolism and suggest that PFPC may be integrated into the broader network of lipid signaling and metabolism.

High-Resolution Mass Spectrometry Approaches for PFPC Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural characterization of unknown organic compounds, including oxidized phospholipids like PFPC. alevelchemistry.co.ukmdpi.comnih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to four or five decimal places, which allows for the confident determination of a molecule's elemental composition. alevelchemistry.co.uknih.gov This capability is crucial for distinguishing PFPC from other lipid species that may have the same nominal mass but differ in their elemental formulas. nih.gov

Soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are preferred for analyzing labile molecules like phospholipids because they minimize fragmentation during the ionization process, allowing for the detection of the intact molecular ion. nih.govacs.org

Tandem mass spectrometry (MS/MS) is indispensable for detailed structural elucidation. mdpi.comnih.gov In this approach, the intact molecular ion of PFPC is selected and then fragmented through collision-induced dissociation. The resulting fragment ions provide a wealth of structural information. portlandpress.comresearchgate.net For PFPC, key fragmentation patterns include:

Neutral loss or detection of the phosphocholine headgroup: A characteristic fragmentation at m/z 184.0733 in positive ion mode is a diagnostic marker for the phosphatidylcholine (PC) lipid class. rsc.org

Loss of the fatty acyl chains: The fragmentation pattern reveals the identity of the fatty acids at the sn-1 and sn-2 positions. For PFPC, this would involve the loss of palmitic acid (C16:0) and the formyl group. The relative ease of cleavage can help determine the position, as the fatty acid at the sn-2 position is typically more easily liberated. researchgate.netrsc.org

Formation of characteristic ions: The presence of the formyl group at the sn-2 position leads to specific fragmentation pathways that can be used to confirm its identity and location.

The combination of accurate mass measurement of the parent ion and the detailed fragmentation patterns from MS/MS allows for the unambiguous structural elucidation of PFPC. mdpi.comresearchgate.net

Table 1: Characteristic Mass Fragments for PFPC Identification via Tandem Mass Spectrometry (MS/MS)

Ion Typem/z (Positive Mode)DescriptionStructural Inference
Precursor Ion 524.3398[M+H]⁺Intact molecular mass of this compound.
Fragment Ion 184.0733[C₅H₁₅NO₄P]⁺Diagnostic ion for the phosphocholine headgroup.
Neutral Loss [M-183.0662+H]⁺Loss of CholineConfirms the presence of the choline headgroup.
Fragment Ion [M-C₁₆H₃₂O₂+H]⁺Loss of Palmitic AcidIndicates the presence of the 16:0 fatty acyl chain.
Fragment Ion [M-CHOOH+H]⁺Loss of Formic AcidIndicates the presence of the formyl group at the sn-2 position.

Note: The exact m/z values can vary slightly based on the specific instrument and calibration.

Chromatographic Separation Techniques for Isolating this compound from Complex Lipidomes

Due to the immense complexity of the lipidome, chromatographic separation is an essential step prior to mass spectrometric analysis. iapchem.orgnih.gov Separation techniques reduce ion suppression effects and allow for the differentiation of isomers, which is critical for accurate lipid identification. nih.govnih.gov

Reversed-Phase Liquid Chromatography (RP-LC) is the most widely used technique in lipidomics. biorxiv.org It separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acyl chains. nih.govbiorxiv.org In the context of PFPC, RP-LC can effectively separate it from other phospholipids with different acyl chains. Furthermore, high-efficiency columns can even resolve positional isomers, which is crucial for distinguishing this compound from its isomer, 1-formylyl-2-palmitoyl PC. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) and Normal-Phase Liquid Chromatography (NP-LC) separate lipids based on the polarity of their headgroups. nih.govcsic.es This approach is highly effective for separating different lipid classes (e.g., PC, PE, PS). csic.es While less effective at separating species within the same class that have different acyl chains, HILIC and NP-LC are valuable for initial sample fractionation and can be combined with RP-LC in two-dimensional (2D-LC) systems for comprehensive lipidome analysis. csic.es

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, combining the advantages of both normal-phase and reversed-phase chromatography. researchgate.netnih.gov SFC offers high separation efficiency and throughput for a wide range of lipid classes, making it suitable for analyzing complex biological extracts containing PFPC. nih.gov

Table 2: Comparison of Chromatographic Techniques for PFPC Isolation

TechniquePrinciple of SeparationAdvantages for PFPC AnalysisLimitations
Reversed-Phase LC (RP-LC) Hydrophobicity of acyl chains. biorxiv.orgExcellent resolution of species with different acyl chains; can separate positional isomers. researchgate.netbiorxiv.orgCo-elution of different lipid classes with similar hydrophobicity.
HILIC / NP-LC Polarity of lipid headgroups. nih.govcsic.esExcellent separation of different lipid classes (e.g., PC from PE). csic.esPoor resolution of lipids within the same class but with different acyl chains.
Two-Dimensional LC (2D-LC) Combines two different separation modes (e.g., HILIC x RP). csic.esGreatly enhanced peak capacity and resolving power for highly complex samples. csic.esIncreased analysis time and system complexity.
Supercritical Fluid Chromatography (SFC) Polarity and hydrophobicity. nih.govHigh throughput and efficiency for separating diverse lipid classes. nih.govRequires specialized instrumentation.

Quantitative Lipidomics Strategies for Measuring this compound Concentrations in Biological Matrices

Quantitative lipidomics aims to measure the precise concentration of individual lipid species in a sample. iapchem.orgnih.gov This requires a robust analytical workflow that ensures accuracy, reproducibility, and sensitivity. nih.gov

A common and highly effective strategy for quantifying PFPC is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. portlandpress.comresearchgate.net In an MRM experiment, the mass spectrometer is set to specifically monitor a predefined transition from a precursor ion (the intact PFPC molecule) to a specific fragment ion (e.g., the phosphocholine headgroup at m/z 184). researchgate.net This targeted approach provides exceptional sensitivity and specificity, filtering out noise from other co-eluting compounds. portlandpress.com

For accurate quantification, the use of internal standards is mandatory. iapchem.orgnih.gov Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled PFPC) is added to the sample at a known concentration before lipid extraction. biorxiv.orgnih.gov This standard behaves almost identically to the endogenous PFPC during sample preparation and analysis, correcting for any variations in extraction efficiency or instrument response. iapchem.org By comparing the signal intensity of the endogenous PFPC to that of the isotope-labeled internal standard, a precise concentration can be calculated. nih.gov

Table 3: General Workflow for the Quantitative Analysis of PFPC

StepDescriptionKey Considerations
1. Sample Preparation Extraction of lipids from the biological matrix (e.g., plasma, tissue). iapchem.orgSpike with a known amount of a suitable internal standard (e.g., ¹³C-PFPC) before extraction. nih.gov
2. Chromatographic Separation Isolation of PFPC from other lipids using an appropriate LC method (e.g., RP-LC). biorxiv.orgOptimization of the gradient to ensure baseline separation from isomers and isobars. researchgate.net
3. Mass Spectrometric Detection Analysis using a tandem mass spectrometer operating in MRM mode. researchgate.netSelection of specific and intense precursor-to-product ion transitions for both PFPC and the internal standard.
4. Data Analysis Integration of peak areas for both the analyte and the internal standard.Generation of a calibration curve using standards of known concentrations to calculate the absolute amount of PFPC. nih.gov

Isotopic Labeling for Metabolic Tracing of this compound Turnover

Isotopic labeling is a powerful technique used to track the movement of atoms through metabolic pathways, providing dynamic information on the synthesis (anabolism) and breakdown (catabolism) of molecules like PFPC. bitesizebio.comnih.gov This method complements static concentration measurements by revealing metabolic fluxes and turnover rates. nih.gov

The strategy involves introducing a precursor molecule labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system (e.g., cell culture or an organism). bitesizebio.comnih.gov For PFPC, a labeled precursor like ¹³C-palmitic acid or ¹³C-choline could be used. The cells or organism will incorporate this labeled precursor into newly synthesized phospholipids.

Over time, samples are collected, and the lipids are extracted and analyzed by mass spectrometry. The instrument can distinguish between the unlabeled (e.g., ¹²C) and the labeled (e.g., ¹³C) forms of PFPC based on their mass difference. nih.gov By monitoring the rate at which the labeled form of PFPC appears and the unlabeled form disappears, researchers can calculate its metabolic turnover rate. nih.gov This provides critical insights into how the metabolism of PFPC is regulated under different physiological or pathological conditions. bitesizebio.com High-resolution mass spectrometry is particularly useful in these studies as it can resolve different isotopologues (molecules that differ only in their isotopic composition), providing more detailed pathway information. nih.govnih.gov

Table 4: Commonly Used Stable Isotopes for Metabolic Tracing in Lipidomics

IsotopeCommon Labeled PrecursorInformation Gained
Carbon-13 (¹³C) ¹³C-Glucose, ¹³C-Palmitic AcidTraces the carbon backbone through fatty acid synthesis and elongation pathways. bitesizebio.comnih.gov
Deuterium (²H) ²H₂O, ²H-CholineMeasures de novo lipogenesis and headgroup synthesis. Can also be used to trace hydrogen atoms. nih.gov
Nitrogen-15 (¹⁵N) ¹⁵N-Choline, ¹⁵N-EthanolamineTracks the synthesis and turnover of the phospholipid headgroup. nih.gov

Conceptual Frameworks for Investigating Potential Biological Functions of 1 Palmitoyl 2 Formylyl Pc

Hypothetical Interactions of 1-Palmitoyl-2-formylyl PC with Cellular Receptors and Protein Targets

The unique structure of this compound, combining features of a lysophospholipid with a reactive formyl group, suggests several plausible interactions with cellular receptors and protein targets. A primary area of hypothetical interaction involves G-protein coupled receptors (GPCRs), a large family of transmembrane receptors known to be activated by various lipid signaling molecules.

One intriguing possibility is the interaction of PCPC with formyl peptide receptors (FPRs). FPRs are a group of GPCRs recognized for their role in chemotaxis and inflammation, traditionally activated by N-formylated peptides of bacterial or mitochondrial origin. wikipedia.orgmdpi.com The N-formyl group is a critical structural determinant for the activation of these receptors. nih.gov While the canonical ligands for FPRs are peptides, the receptor's binding pocket possesses an amphiphilic nature, which could potentially accommodate lipid molecules. nih.govfrontiersin.org The cryo-electron microscopy structure of FPR2 has revealed a large, flexible binding pocket open at the extracellular face, suitable for binding not only peptides but also lipid mediators. nih.govfrontiersin.org It is therefore conceivable that the formyl group of PCPC could act as a pharmacophore, enabling it to dock into the FPR binding pocket and trigger a downstream signaling cascade. The interaction would likely involve the formyl group engaging with polar residues within the binding pocket, while the hydrophobic palmitoyl (B13399708) chain could interact with hydrophobic clusters within the receptor. researchgate.net

Beyond FPRs, the lysophosphatidylcholine (B164491) backbone of PCPC suggests potential interactions with other GPCRs known to bind lysophospholipids. Lysophosphatidylcholine (LPC) itself is known to activate several GPCRs, although with some controversy regarding direct agonism versus allosteric modulation. Oxidized phospholipids (B1166683), a broader category to which PCPC belongs, have been shown to activate various GPCRs, leading to downstream signaling events. frontiersin.org

Another class of potential protein targets includes scavenger receptors, such as CD36, which are known to recognize and bind a wide variety of oxidized phospholipids, contributing to macrophage foam cell formation in atherosclerosis. mdpi.com The structural motifs presented by PCPC, an oxidized and truncated phospholipid, could be recognized by these pattern recognition receptors on immune cells like macrophages. royalsocietypublishing.orgnih.gov

The table below summarizes the key structural features of this compound and the corresponding hypothetical protein interactions.

Structural Feature of this compound Hypothetical Interacting Protein/Receptor Class Potential Consequence of Interaction
Formyl group at sn-2 positionFormyl Peptide Receptors (FPRs)Initiation of chemotactic and inflammatory signaling pathways.
Lysophosphatidylcholine backboneG-Protein Coupled Receptors (GPCRs) for lysophospholipidsModulation of various cellular processes including proliferation, migration, and inflammation.
Oxidized and truncated phospholipid structureScavenger Receptors (e.g., CD36)Recognition by immune cells, potentially leading to phagocytosis and inflammatory responses.

In Vitro Cellular Models for Assessing Potential Bioactivity of this compound

To investigate the hypothetical bioactivities of this compound, several well-established in vitro cellular models can be employed. The choice of these models is guided by the known biological effects of related oxidized phospholipids and lysophospholipids, which are heavily implicated in vascular inflammation and immune cell activation.

Endothelial Cells: Vascular endothelial cells are a primary target for circulating bioactive lipids and play a crucial role in the initiation and progression of inflammatory diseases such as atherosclerosis. Human Umbilical Vein Endothelial Cells (HUVECs) or human aortic endothelial cells (HAECs) would be suitable models to assess the effects of PCPC on endothelial activation and barrier function. Key parameters to investigate would include:

Induction of inflammatory mediators: Measuring the expression and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), in response to PCPC treatment. nih.gov

Upregulation of adhesion molecules: Assessing the surface expression of adhesion molecules like ICAM-1 and VCAM-1, which are critical for leukocyte recruitment to the vessel wall.

Endothelial barrier permeability: Evaluating changes in transendothelial electrical resistance (TEER) to determine if PCPC disrupts the integrity of the endothelial barrier, a hallmark of vascular injury. physiology.org

Macrophages: Macrophages are key immune cells in inflammatory processes and are known to be significantly influenced by oxidized phospholipids. frontiersin.org Primary human monocyte-derived macrophages or macrophage-like cell lines (e.g., THP-1) could be utilized to study the immunomodulatory effects of PCPC. Important assays would include:

Cytokine and chemokine production: Measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) to determine the nature of the macrophage response.

Phenotypic polarization: Assessing markers of M1 (pro-inflammatory) and M2 (anti-inflammatory/pro-resolving) macrophage polarization to understand how PCPC might direct macrophage function.

Phagocytosis and foam cell formation: Investigating the uptake of PCPC by macrophages and its potential to induce the formation of lipid-laden foam cells, a critical event in atherosclerosis.

The following table outlines potential in vitro assays for evaluating the bioactivity of this compound.

Cellular Model Assay Biological Question
Human Endothelial Cells (HUVEC, HAEC)ELISA for IL-8 secretionDoes PCPC induce a pro-inflammatory response in endothelial cells?
Flow cytometry for ICAM-1/VCAM-1 expressionDoes PCPC promote leukocyte adhesion to the endothelium?
Transendothelial Electrical Resistance (TEER)Does PCPC compromise the integrity of the endothelial barrier?
Human Macrophages (primary or cell lines)Cytokine array/ELISA for TNF-α, IL-6, IL-10Does PCPC activate macrophages and what is the nature of the inflammatory response?
qPCR/Flow cytometry for M1/M2 markersDoes PCPC influence macrophage polarization?
Oil Red O staining for lipid accumulationCan PCPC be taken up by macrophages and contribute to foam cell formation?

Theoretical Modulation of Cellular Signaling Cascades by Formate-Containing Lysophospholipids

Based on the known signaling mechanisms of lysophospholipids and oxidized phospholipids, it is possible to theorize how this compound might modulate key cellular signaling cascades. The presence of both a lysophospholipid backbone and a formyl group suggests the potential for activating multiple and possibly intersecting pathways.

A primary hypothetical mechanism involves the activation of G-protein coupled receptor (GPCR) signaling. If PCPC interacts with FPRs or other lysophospholipid-sensitive GPCRs, it would likely trigger the dissociation of heterotrimeric G-proteins into their Gα and Gβγ subunits, initiating downstream signaling. khanacademy.org This could lead to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then mobilize intracellular calcium stores, while DAG would activate protein kinase C (PKC). Another potential downstream effector is adenylyl cyclase, which, upon activation, would increase intracellular cyclic AMP (cAMP) levels.

Furthermore, there is a strong precedent for oxidized phospholipids to engage with Toll-like receptors (TLRs), particularly TLR2 and TLR4, which are key pattern recognition receptors of the innate immune system. royalsocietypublishing.org Oxidized phospholipids have been shown to induce TLR2-dependent inflammatory gene expression in macrophages. ahajournals.org It is plausible that PCPC could be recognized by the TLR4/MD-2 complex or by TLR2, leading to the activation of downstream signaling pathways that converge on the activation of transcription factors such as NF-κB and AP-1. This would result in the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The following table presents a hypothetical signaling cascade that could be initiated by this compound.

Initiating Event Receptor/Sensor Key Downstream Mediators Potential Cellular Outcome
PCPC bindingFormyl Peptide Receptors (FPRs) / Lysophospholipid GPCRsG-proteins, PLC, PKC, Ca²⁺, cAMPChemotaxis, cell activation, secretion of mediators
PCPC recognitionToll-like Receptors (TLR2, TLR4)MyD88, TRAF6, IKK, MAP kinasesActivation of NF-κB and AP-1, transcription of pro-inflammatory genes
PCPC-induced cellular stressIntracellular stress sensorsReactive Oxygen Species (ROS)Activation of stress-activated protein kinases (e.g., JNK, p38)

Proposed Influence of this compound on Membrane Organization and Dynamics

Independent of specific receptor interactions, the amphiphilic nature and molecular geometry of this compound suggest that it could significantly influence the organization and dynamics of cellular membranes. As a lysophospholipid, PCPC possesses a single palmitoyl chain and a relatively large phosphocholine (B91661) headgroup, giving it an inverted cone shape. The presence of a very short formyl group at the sn-2 position would further accentuate this geometry.

The incorporation of such a molecule into a lipid bilayer is predicted to induce positive curvature strain and create "lipid packing defects." researchgate.net These defects are transient voids or spaces between lipid headgroups that expose the hydrophobic acyl chains to the aqueous environment. Such packing defects can have several important biophysical and biological consequences:

Increased membrane permeability: The disruption of the ordered lipid packing could lead to an increase in the passive permeability of the membrane to ions and small molecules. nih.gov

Modulation of membrane protein function: The changes in membrane curvature and lateral pressure profiles could allosterically modulate the conformation and activity of embedded membrane proteins, including ion channels and receptors.

Recruitment of peripheral proteins: Lipid packing defects can serve as binding sites for certain peripheral proteins, particularly those with amphipathic helices that can insert into these defects. This could facilitate the recruitment of signaling proteins to the membrane.

Computational modeling, such as molecular dynamics simulations, could provide valuable insights into how this compound inserts into a lipid bilayer and how its presence alters the physical properties of the membrane. nih.govacs.org These simulations could help to visualize the formation of packing defects and predict the energetic consequences of PCPC incorporation.

The table below summarizes the proposed influences of this compound on membrane properties.

Proposed Biophysical Effect Underlying Molecular Mechanism Potential Biological Consequence
Induction of positive membrane curvatureInverted cone shape of the PCPC moleculeFacilitation of membrane budding and fission events
Creation of lipid packing defectsMismatch between the shape of PCPC and cylindrical phospholipidsIncreased membrane permeability, altered activity of membrane proteins
Alteration of lateral pressure profilePerturbation of the forces within the lipid bilayerModulation of membrane protein conformation and function

Theoretical Implications in Cellular Homeostasis and Disease Models Based on Analogous Lipids

Hypothesized Involvement of Formate-Containing Lysophospholipids in Oxidative Stress Responses

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Oxidized phospholipids (B1166683) (OxPLs) are generated under conditions of oxidative stress and are considered key players in the cellular response to oxidative damage. Given that PFPC is a type of lysophospholipid that can be conceptually related to products of lipid oxidation, it is hypothesized to be involved in oxidative stress responses.

By analogy to other oxidized phosphatidylcholines, PFPC may contribute to the cellular antioxidant defense mechanisms. Some oxidized phospholipids have been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a wide array of antioxidant and cytoprotective genes. Therefore, it is plausible that formate-containing lysophospholipids like PFPC could act as signaling molecules that alert the cell to oxidative insults, thereby triggering protective mechanisms.

Conversely, high concentrations of certain lysophospholipids can exacerbate oxidative stress. For instance, lysophosphatidylcholine (B164491) (LPC) has been shown to induce ROS production in various cell types. The presence of the highly reactive formyl group in PFPC might also contribute to protein and lipid modifications, potentially leading to cellular dysfunction under conditions of severe oxidative stress. The precise role of PFPC in the oxidative stress response would likely depend on its concentration and the cellular context.

Table 1: Hypothesized Effects of PFPC on Oxidative Stress Markers (Analogous to Other OxPLs)

BiomarkerHypothesized Effect of PFPCRationale based on Analogous Lipids
Nrf2 ActivationPotential for activationSome OxPLs are known to activate the Nrf2 pathway, leading to antioxidant gene expression.
ROS ProductionConcentration-dependent (increase or decrease)Low concentrations of some OxPLs can have protective effects, while high concentrations of LPC can induce ROS.
Lipid PeroxidationPotential to increaseThe formyl group could potentially react with other lipids, propagating lipid peroxidation.
Antioxidant Enzyme ExpressionPotential to increaseVia Nrf2 activation, PFPC might upregulate enzymes like heme oxygenase-1 (HO-1).

Potential Roles of PFPC in Modulating Inflammatory Processes, by Analogy to Other Oxidized Phosphatidylcholines

Inflammation is a complex biological response to harmful stimuli, and lipids play a crucial role in its regulation. Oxidized phosphatidylcholines are known to accumulate at sites of inflammation and can exert both pro- and anti-inflammatory effects. nih.gov By analogy, PFPC is likely to be a modulator of inflammatory processes.

The pro-inflammatory potential of PFPC could be mediated through the activation of various signaling pathways. For example, some oxidized phospholipids can stimulate the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), from immune cells like macrophages. nih.gov They can also promote the expression of adhesion molecules on endothelial cells, facilitating the recruitment of leukocytes to the site of inflammation.

On the other hand, certain oxidized phospholipids possess anti-inflammatory properties. frontiersin.org They can inhibit the activation of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response to bacterial endotoxins. frontiersin.org This dual functionality suggests that the net effect of PFPC on inflammation would be highly dependent on the specific context, including the cell type, the presence of other inflammatory mediators, and the concentration of PFPC itself.

Table 2: Potential Modulation of Inflammatory Cytokines by PFPC (Based on Analogy to OxPCs)

CytokinePotential Effect of PFPCRationale based on Analogous Lipids
TNF-αBidirectional (increase or decrease)Some OxPCs induce TNF-α production, while others can have inhibitory effects on TLR signaling.
IL-6Bidirectional (increase or decrease)Similar to TNF-α, the effect is likely context-dependent. nih.gov
IL-10Potential to increaseSome anti-inflammatory lipids promote the production of the anti-inflammatory cytokine IL-10.
IL-1βBidirectional (increase or decrease)OxPLs can influence inflammasome activation, which regulates IL-1β processing and secretion.

Speculative Contributions of Formate-Containing Lysophospholipids to Apoptotic and Proliferative Pathways

Apoptosis, or programmed cell death, and cell proliferation are fundamental processes that are tightly regulated to maintain tissue homeostasis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Lysophospholipids are known to influence both apoptosis and proliferation in a concentration-dependent manner.

Based on studies of LPC, it is speculated that PFPC could have a dual role in regulating cell fate. At lower concentrations, LPC has been shown to promote cell proliferation in various cell types, including smooth muscle cells and some cancer cells. This proliferative effect is often mediated through the activation of specific G protein-coupled receptors and downstream signaling cascades, such as the MAPK/ERK pathway.

Conversely, at higher concentrations, LPC is a well-known inducer of apoptosis. It can disrupt cell membranes, leading to increased permeability and the release of pro-apoptotic factors from mitochondria. The pro-apoptotic effects of LPC can also be mediated by the activation of death receptor pathways. Given these observations, it is reasonable to hypothesize that PFPC could similarly exhibit a biphasic effect on cell viability, promoting proliferation at low concentrations and inducing apoptosis at higher concentrations.

Table 3: Speculative Concentration-Dependent Effects of PFPC on Cell Fate (Analogous to LPC)

PFPC ConcentrationHypothesized Cellular ResponseRationale based on Analogous Lipids
Low (micromolar range)Promotion of proliferationLPC at low concentrations stimulates cell growth through receptor-mediated signaling. nih.gov
High (micromolar to millimolar range)Induction of apoptosisHigh concentrations of LPC can cause membrane disruption and activate apoptotic pathways. nih.gov

Analogies to Well-Characterized Lysophospholipid Mediators and Their Biological Activities

The biological activities of many lysophospholipids are mediated by their interaction with specific G protein-coupled receptors (GPCRs). Well-characterized lysophospholipid mediators such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P) have their own families of receptors, through which they regulate a vast array of physiological and pathological processes.

It is plausible that PFPC could act as a signaling molecule through its own, as yet unidentified, receptor, or it might interact with the receptors of other lysophospholipids. The structure of the headgroup and the acyl chains of a lysophospholipid are key determinants of its receptor binding specificity and subsequent biological activity. The presence of a formyl group at the sn-2 position of PFPC represents a unique structural feature that could confer novel receptor interactions and signaling properties.

By analogy to LPA and S1P, PFPC could potentially be involved in processes such as cell migration, differentiation, and survival. jst.go.jpjst.go.jp For example, LPA is a potent chemoattractant for many cell types and plays a role in wound healing and cancer metastasis. S1P is crucial for lymphocyte trafficking and vascular development. The specific biological activities of PFPC would ultimately depend on its binding affinity for various lysophospholipid receptors and the downstream signaling pathways that are activated.

Table 4: Potential Biological Activities of PFPC Based on Analogy to LPA and S1P

Biological ProcessPotential Role of PFPCRationale based on Analogous Lipids
Cell MigrationPotential to modulateLPA and S1P are potent regulators of cell migration through their respective GPCRs. jst.go.jp
Cell DifferentiationPotential to influenceLPA and S1P are known to affect the differentiation of various cell types, including stem cells.
Vascular IntegrityPotential to regulateS1P plays a critical role in maintaining vascular barrier function.
Immune Cell TraffickingPotential to modulateS1P gradients are essential for the egress of lymphocytes from lymphoid organs.

Future Research Directions and Methodological Innovations for 1 Palmitoyl 2 Formylyl Pc Research

Development of Specific Biosensors and Probes for 1-Palmitoyl-2-formylyl PC Detection

A significant challenge in PFPC research is its sensitive and specific detection in complex biological samples. The development of targeted biosensors and probes is a critical next step.

Transcription-Factor Based Biosensors: One promising approach involves engineering metabolite-responsive transcription factors to create whole-cell biosensors. These systems can be designed to produce a detectable signal, such as fluorescence, in the presence of the target molecule. nih.govmdpi.comresearchgate.net For PFPC, a strategy could involve identifying a bacterial transcription factor that naturally binds to formylated lipids or engineering a known transcription factor to recognize the formyl group and the phosphatidylcholine backbone. The sensitivity of such biosensors can be optimized by modifying circuit architecture and culture conditions to ensure a robust response. nih.govbiorxiv.org

Fluorescent and Photoaffinity Probes: While direct probes for PFPC are still under development, existing technologies targeting its receptors offer a viable alternative for studying its biological activity. Formyl peptide receptors (FPRs) are key targets of PFPC. Researchers have successfully developed fluorescent photoaffinity probes for FPR1, a critical receptor in the innate immune response. nih.govresearchgate.net These probes, often incorporating a diazirine photocrosslinking group and a fluorophore like TAMRA, allow for the visualization and characterization of receptor binding and internalization in living cells at nanomolar concentrations. nih.govresearchgate.net Similar strategies could be adapted to create probes that more closely mimic the structure of PFPC to specifically track its receptor interactions.

Probe TypePrinciple of OperationApplication in PFPC ResearchKey AdvantagesReferences
Transcription-Factor BiosensorEngineered cell produces a fluorescent or colorimetric signal upon binding of PFPC to a specific transcription factor.High-throughput screening for PFPC production or degradation; real-time monitoring in engineered systems.High specificity and sensitivity; enables single-cell level detection. nih.govmdpi.combiorxiv.org
FPR-Targeted Fluorescent ProbeA fluorescently labeled molecule that specifically binds to Formyl Peptide Receptors (FPRs), which are activated by PFPC.Visualizing PFPC-induced receptor activation, trafficking, and signaling in live cells.Allows for real-time imaging of biological activity; useful for studying receptor pharmacology. nih.govresearchgate.netnih.gov
Photoaffinity ProbeA probe with a photoreactive group (e.g., diazirine) that covalently crosslinks to the receptor upon UV irradiation.Identifying and isolating PFPC-binding proteins and receptor complexes.Provides stable labeling for subsequent biochemical analysis (e.g., SDS-PAGE). nih.govresearchgate.net

Application of Gene Editing Technologies to Elucidate Enzymes Mediating PFPC Metabolism

The precise enzymatic pathways governing the synthesis and degradation of PFPC are not fully understood. Gene editing technologies, particularly CRISPR-Cas9, offer powerful tools to investigate these metabolic processes.

The CRISPR-Cas9 system allows for the precise and efficient modification of genes in various organisms. nih.gov By targeting genes suspected of encoding enzymes involved in PFPC metabolism, such as platelet-activating factor acetylhydrolases (PAF-AHs) which are known to hydrolyze oxidized phospholipids (B1166683), researchers can create knockout or knock-in models. These models are invaluable for confirming the specific roles of these enzymes in PFPC turnover. For instance, knocking out a candidate hydrolase gene and observing an accumulation of PFPC under oxidative stress conditions would provide strong evidence for its metabolic function.

Furthermore, the discovery of new Cas9 enzymes with different protospacer adjacent motif (PAM) requirements has significantly expanded the range of genomic sites that can be targeted, increasing the versatility of this technology for studying any gene of interest. drugtargetreview.commit.edu Machine learning algorithms are now being used to predict the properties of millions of Cas9 variants, enabling the selection of enzymes with higher safety and efficiency, which will be crucial for creating precise models of PFPC metabolism. news-medical.net

CRISPR/Cas9 ApplicationExperimental GoalExpected Outcome for PFPC ResearchReferences
Gene KnockoutDisrupt a gene encoding a putative PFPC-metabolizing enzyme (e.g., a specific PAF-AH isoform).Clarification of the enzyme's role in PFPC degradation; accumulation of PFPC in knockout cells/organisms. nih.govnih.govmdpi.com
Gene Knock-inIntroduce a tag (e.g., GFP) to an enzyme to study its subcellular localization and interactions.Visualization of where PFPC metabolism occurs within the cell and which proteins interact with the metabolic enzymes. nih.gov
Base EditingIntroduce specific point mutations in an enzyme's active site without causing a double-strand break.Detailed structure-function analysis of the enzyme's catalytic activity towards PFPC. nih.govresearchgate.net

Integration of Multi-Omics Technologies for Comprehensive Functional Characterization of PFPC

To fully understand the biological impact of PFPC, a systems-level approach is necessary. The integration of multiple "omics" platforms can provide a comprehensive view of the molecular changes induced by PFPC.

Oxidative Lipidomics: This is the foundational approach, utilizing advanced mass spectrometry (MS) techniques to identify and quantify PFPC and other oxidized phospholipids in biological samples. nih.govsemanticscholar.orgjst.go.jp Improvements in MS, including targeted fragmentation routines and high-resolution analysis, have greatly enhanced the sensitivity and specificity of detecting these low-abundance lipids. semanticscholar.org

Proteomics: By analyzing changes in the proteome in response to PFPC exposure, researchers can identify downstream signaling pathways and protein interaction networks. This can reveal which cellular processes are most affected by PFPC.

Transcriptomics: Measuring changes in gene expression via RNA-sequencing can elucidate the transcriptional programs activated or repressed by PFPC, providing insights into the upstream regulatory mechanisms.

Integrating these datasets provides a powerful tool for identifying correlations between PFPC levels and changes across the biological cascade, from gene expression to protein function and metabolic output. mdpi.comnih.govmdpi.comnih.gov This multi-omics strategy is essential for building comprehensive models of PFPC's function in health and disease. biorxiv.org

Computational Modeling and Simulation of this compound Interactions in Lipid Bilayers

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of lipid molecules at an atomic level. nih.gov These simulations can provide insights into how the unique structure of PFPC affects the physical properties of cell membranes.

By placing a model of PFPC within a simulated lipid bilayer, researchers can study several key aspects:

Membrane Perturbation: How the truncated and oxidized sn-2 chain of PFPC alters local membrane fluidity, thickness, and curvature.

Interactions with other Lipids: The specific interactions between PFPC and neighboring lipids, such as cholesterol and other phospholipids, which can lead to the formation of specific lipid domains.

Protein Interactions: How PFPC influences the conformation and function of transmembrane proteins, such as ion channels or receptors.

These simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system. rsc.org Advances in machine-learning-based force fields are enabling simulations with quantum-chemical accuracy, providing highly reliable insights into the dynamic behavior of molecules like PFPC within a membrane environment. nih.gov Such studies can help explain how PFPC's presence in a membrane might facilitate its recognition by receptors or its extraction by metabolic enzymes. nih.govmdpi.comtaylorfrancis.com

Exploration of this compound as a Novel Research Tool or Biomarker Candidate

The unique biological activities of PFPC position it as both a valuable research tool and a potential biomarker.

As a Research Tool: PFPC can be used as a specific agonist to study the signaling pathways mediated by formyl peptide receptors (FPRs). nih.govbohrium.com Its ability to induce pro-inflammatory responses makes it a useful tool for investigating the mechanisms of inflammation in various cell types, particularly leukocytes. By synthesizing stable analogs of PFPC, researchers can probe the structure-activity relationships of FPR activation and potentially develop novel therapeutic modulators of inflammation.

As a Biomarker Candidate: Oxidized phospholipids are increasingly recognized as markers of oxidative stress and inflammation-related diseases. nih.govsemanticscholar.orgnih.gov Because PFPC is a product of lipid peroxidation, its levels may be elevated in conditions such as atherosclerosis, neurodegenerative diseases, and acute lung injury. The development of robust, high-throughput analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), is key to validating PFPC as a clinical biomarker. nih.gov Longitudinal studies that correlate PFPC levels in plasma or tissues with disease progression could establish its utility for diagnosis, prognosis, or monitoring therapeutic responses. nih.gov

Q & A

Q. What are the standard methodologies for synthesizing 1-Palmitoyl-2-formylyl PC, and how can purity be validated?

Synthesis often involves ozonolysis of unsaturated phosphatidylcholines (e.g., 1-palmitoyl-2-oleoyl PC) to generate aldehyde-containing derivatives. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect trace impurities. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound in biological samples?

Gas chromatography (GC) and LC-MS are widely used for structural elucidation and quantification. For functional studies, monoclonal antibodies specific to oxidized phosphatidylcholines can detect modifications in complex matrices. Ensure protocols minimize sample degradation (e.g., cold chain storage, antioxidant buffers) .

Q. How can researchers quantify this compound levels in lipidomic studies?

Enzymatic assays (e.g., phosphatidylcholine-specific hydrolysis followed by colorimetric detection) are cost-effective for bulk measurements. For high sensitivity, use LC-MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate assays against known standards and report limits of detection .

Q. What role does this compound play in lipid oxidation pathways?

As an aldehyde-modified phospholipid, it serves as a biomarker of oxidative stress. Its formyl group reacts with amino residues in proteins, forming adducts that disrupt membrane integrity. Studies should control for autoxidation artifacts by using inert atmospheres (e.g., nitrogen) during sample preparation .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported bioactivity of this compound across cell models?

Discrepancies may arise from differences in cell membrane composition or oxidation states. Use lipidomics to profile baseline phospholipid levels in cell lines. Incorporate kinetic assays to distinguish direct effects from secondary oxidation products. Replicate findings in lipid-bilayer models (e.g., liposomes) to isolate membrane-specific interactions .

Q. What strategies optimize the stability of this compound in long-term biochemical assays?

Stabilize the compound by storing lyophilized aliquots at -80°C under argon. In aqueous solutions, add chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation. Monitor stability via time-course LC-MS and adjust buffer pH to avoid hydrolysis (optimal range: pH 6.5–7.5) .

Q. How do structural analogs (e.g., doxyl-labeled PCs) compare to this compound in membrane dynamics studies?

Doxyl probes introduce steric hindrance, altering lipid packing, whereas the formyl group in this compound enables covalent protein binding. Use electron paramagnetic resonance (EPR) for doxyl analogs and fluorescence quenching assays for formyl-modified lipids. Cross-validate results with molecular dynamics simulations .

Q. What integrative approaches resolve challenges in correlating this compound levels with disease phenotypes?

Combine multi-omics datasets (lipidomics, proteomics) to identify co-occurring protein adducts and pathway perturbations. Apply machine learning to distinguish causative roles from bystander effects. Validate in genetic knockout models (e.g., phospholipase-deficient mice) to assess functional links .

Methodological Considerations

  • Reproducibility : Document synthesis and purification steps in detail, including solvent ratios and temperature gradients. Share raw chromatograms and spectral data as supplemental materials .
  • Ethical Reporting : Disclose potential conflicts (e.g., commercial assay kits) and adhere to open-data standards for lipidomic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.